
16-Methylprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methylprogesterone is a synthetic steroid hormone derived from progesterone. It is characterized by the addition of a methyl group at the 16th carbon position, which enhances its biological activity. This compound is primarily used in medical and scientific research due to its potent progestogenic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methylprogesterone typically involves the methylation of progesterone. One common method includes the use of methyl iodide and a strong base such as sodium hydride to introduce the methyl group at the 16th position. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, selective methylation, and subsequent deprotection. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Methylprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to this compound derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reagents such as lithium aluminum hydride.
Substitution: Halogenation at specific positions using halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: this compound derivatives with altered functional groups.
Reduction: this compound alcohol derivatives.
Substitution: Halogenated this compound compounds.
Applications De Recherche Scientifique
16-Methylprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in regulating gene expression and cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
16-Methylprogesterone exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor. Upon binding, it induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Medroxyprogesterone acetate: A widely used progestin with similar progestogenic activity.
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A potent progestin used in emergency contraception.
Comparison: 16-Methylprogesterone is unique due to its specific methylation at the 16th position, which enhances its binding affinity and potency compared to other progestins. While medroxyprogesterone acetate and norethindrone are commonly used in clinical settings, this compound is primarily utilized in research due to its distinct chemical properties and biological activity.
Propriétés
Numéro CAS |
85027-24-3 |
|---|---|
Formule moléculaire |
C22H32O2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13?,17-,18+,19+,20-,21+,22+/m1/s1 |
Clé InChI |
JYYRDDFNMDZIIP-IDDWWOGSSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
SMILES isomérique |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Synonymes |
16 alpha-methylprogesterone 16-methylprogesterone 16-methylprogesterone, (16alpha)-isomer 16-methylprogesterone, (16beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


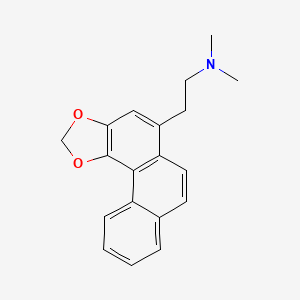

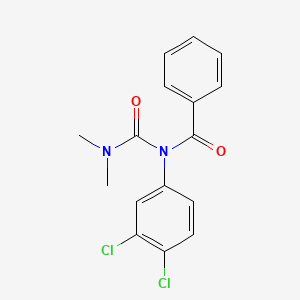
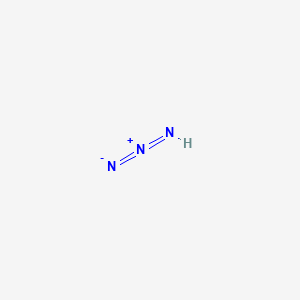
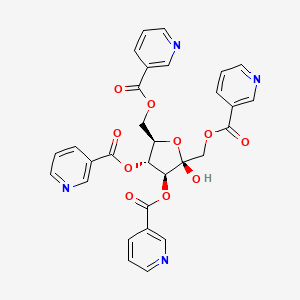


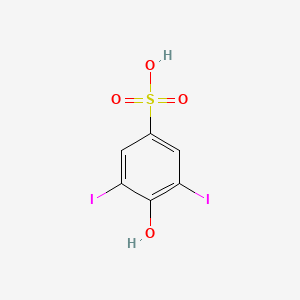


![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)



